molecular formula C6H10OS B1585522 Allyl thiopropionate CAS No. 41820-22-8

Allyl thiopropionate

Cat. No. B1585522
CAS RN: 41820-22-8
M. Wt: 130.21 g/mol
InChI Key: GKRISGLFPMFKSX-UHFFFAOYSA-N
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Description

Allyl thiopropionate, also known as S-Allyl thiopropionate, is a chemical compound with the linear formula C2H5COSCH2CH=CH2 . It has a molecular weight of 130.21 . It is used primarily for research and development . It has a sweet, alliaceous odor and is used as a flavoring agent .


Molecular Structure Analysis

The molecular structure of Allyl thiopropionate consists of an allyl group (a propene substituent) and a thiopropionate group (a sulfur atom bonded to a propionate group) . The InChI representation of its structure is InChI=1S/C6H10OS/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 .


Chemical Reactions Analysis

The allyl group in Allyl thiopropionate can participate in various chemical reactions. For instance, the allyl system is the simplest system that has conjugation, where electrons can be delocalized over three atoms .


Physical And Chemical Properties Analysis

Allyl thiopropionate is a colorless to dark yellow liquid . It has a refractive index of 1.482 and a density of 0.965 g/mL at 25 °C .

Scientific Research Applications

Synthesis of β-Amino Acid Esters and β-Lactams

Allyl thiopropionate has been utilized in the highly enantioselective and diastereoselective synthesis of β-amino acid esters and β-lactams. This process, involving the reaction of S-tert-butyl thiopropionate with various imines, provides a simple route to chiral β-lactams, which are valuable in pharmaceutical synthesis (Corey, Decicco, & Newbold, 1991).

Antibacterial and Antifungal Activity

Allyl esters of 2-thiocyanato-2-methyl-3-arylpropionic acids, including those derived from allyl thiopropionate, have shown pronounced antibacterial and antifungal activities. These compounds are particularly active against strains of staphylococci, colon bacilli, aerobic bacilli, and yeast fungi, with enhanced activity observed in compounds containing chlorine or bromine atoms (Grishchuk et al., 2007).

Corrosion Inhibition

Research has shown that allyl thiourea, which can be derived from allyl thiopropionate, acts as an effective corrosion inhibitor for metals like cold rolled steel in acidic environments. Its inhibition effect was studied extensively using methods like weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy (Li, Deng, & Fu, 2012).

Synthesis of Hydrophobic Molecules

Allyl thiopropionate has been used in the synthesis of hydrophobic molecules for medical applications. For instance, lignin-based pH-responsive nanocapsules were fabricated using allyl-functionalized lignin, derived from allyl thiopropionate, for controlled release of hydrophobic molecules (Chen, Dempere, & Tong, 2016).

Safety And Hazards

Allyl thiopropionate is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled, absorbed through the skin, or swallowed . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

S-prop-2-enyl propanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRISGLFPMFKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866064
Record name S-Prop-2-en-1-yl propanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

150.00 to 151.00 °C. @ 760.00 mm Hg
Record name S-2-Propenyl propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.898-0.902
Record name Allyl thiopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl thiopropionate

CAS RN

41820-22-8
Record name S-Allyl thiopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41820-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl thiopropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Allyl thiopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL THIOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HUD1BW6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-2-Propenyl propanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
S Jeong, S Yoo - Packaging Technology and Science, 2017 - Wiley Online Library
Volatile compounds produced during the fermentation of kimchi result in a sour taste and unpleasant odor. Here, we evaluated the utility of sodium bicarbonate (baking soda) as a …
Number of citations: 5 onlinelibrary.wiley.com
W Zhou, X Zou, Y Lu, L Xia, C Huang… - Food Science and …, 2017 - jstage.jst.go.jp
Through the use of on-line atmospheric pressure photoionization quadrupole time-of-flight mass spectrometry (APPI-QTOFMS), 32 volatiles from garlic were tentatively identified, and 9 …
Number of citations: 11 www.jstage.jst.go.jp
F Vita, FA Franchina, C Taiti, V Locato, G Pennazza… - Scientific reports, 2018 - nature.com
… Therefore, these sulfides cannot be used to trace the origin of truffle fruiting bodies, but S-allyl-thiopropionate and 3-methylthio-propionaldehyde can. To our knowledge, these two …
Number of citations: 27 www.nature.com
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
… ethyl thioacetate 2439 furfuryl mercaptan 3310 methyl thiobutyrate 3232 2-pyridinemethanethiol 3385 propyl thioacetate 3299 2-mercaptomethylpyrazine 3329 allyl thiopropionate 3230 …
Number of citations: 10 books.google.com
Y Chu - Food Science and Technology Research, 2017 - cmpt.cas.cn
Garlic has been universally used as an important spice, function food and traditional medicine (Goncagul et al., 2010; Milner, 1996). Ingestion of garlic would cause bad breath, and the …
Number of citations: 2 www.cmpt.cas.cn
G Reineccius - Source Book of Flavors, 1994 - Springer
… Allyl thiopropionate …
Number of citations: 0 link.springer.com
MC Pirrung, LN Tumey, CRH Raetz… - Journal of medicinal …, 2002 - ACS Publications
… Thiol 22 (Scheme 7) was synthesized from the commercially available allyl thiopropionate. As may be expected, examination of the crude NMR spectrum of the cycloaddition reaction …
Number of citations: 125 pubs.acs.org
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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